molecular formula C7H5NO3 B2609992 Methyl 2-ethynyl-1,3-oxazole-4-carboxylate CAS No. 839697-74-4

Methyl 2-ethynyl-1,3-oxazole-4-carboxylate

Cat. No.: B2609992
CAS No.: 839697-74-4
M. Wt: 151.121
InChI Key: LTCGGWPHKYTTOA-UHFFFAOYSA-N
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Description

Methyl 2-ethynyl-1,3-oxazole-4-carboxylate (CAS: Not explicitly listed in evidence; inferred molecular formula C₇H₅NO₃, molecular weight 151.12 g/mol) is a heterocyclic compound featuring a 1,3-oxazole core substituted with an ethynyl group at position 2 and a methyl ester at position 4 . This compound serves as a versatile building block in organic synthesis, particularly in click chemistry and pharmaceutical intermediate preparation due to its reactive ethynyl moiety . Limited experimental data (e.g., melting point, spectral details) are available in the provided evidence, but its structural analogs provide insights into comparative properties.

Properties

IUPAC Name

methyl 2-ethynyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCGGWPHKYTTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-ethynyl-1,3-oxazole-4-carboxylate typically involves the reaction of α-haloketones with formamide or the Van Leusen reaction with aldehydes and TosMIC . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Methyl 2-ethynyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In medicinal chemistry, oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . Methyl 2-ethynyl-1,3-oxazole-4-carboxylate can be used as an intermediate in the synthesis of new chemical entities with potential therapeutic applications. Additionally, it may be utilized in the development of new materials and catalysts in industrial processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents at positions 2 and 5 of the oxazole ring, influencing electronic, steric, and reactivity profiles:

Compound Name Substituents (Position 2) Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-ethynyl-1,3-oxazole-4-carboxylate Ethynyl - C₇H₅NO₃ 151.12 Ethynyl enables click chemistry
Methyl 2-phenyl-1,3-oxazole-4-carboxylate Phenyl - C₁₁H₉NO₃ 203.20 Aromatic bulk enhances stability
Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate Phenyl Amino C₁₁H₁₀N₂O₃ 218.21 Amino group increases polarity
Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate 3-Cyanophenyl - C₁₂H₈N₂O₃ 228.20 Electron-withdrawing cyano group
Methyl 5-((5-amino-3-phenyl-1H-pyrazol-1-yl)sulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate (7c) 4-Methylphenyl Sulfonyl-linked pyrazole C₂₂H₂₀N₄O₅S 439.48 Sulfonamide enhances bioactivity

Data Sources :

Physical and Spectral Properties

  • Melting Points: Methyl 2-phenyl-1,3-oxazole-4-carboxylate: Not reported in evidence. Compound 7c (): 150–152°C. Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate: Melts at 183–185°C .
  • Spectral Data :

    • IR Spectroscopy : Ethynyl C≡C stretch (~2100 cm⁻¹) in the target compound contrasts with phenyl C=C (~1600 cm⁻¹) in analogs.
    • NMR : Methyl ester protons resonate at δ ~3.8–3.9 ppm (singlet) across analogs .

Crystallographic and Computational Insights

  • Crystal Data: Compound 7b (): Monoclinic system, space group P2₁/c, with cell parameters a = 10.21 Å, b = 12.45 Å, c = 14.76 Å .
  • Computational Studies : Ethynyl groups increase electron density at the oxazole ring, enhancing electrophilic substitution reactivity compared to phenyl analogs .

Biological Activity

Methyl 2-ethynyl-1,3-oxazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is classified as an oxazole derivative, which are known for their diverse biological activities. The synthesis of this compound typically involves the use of ethynylation reactions, which allow for the introduction of the ethynyl group into the oxazole framework. Various synthetic methods have been explored to enhance yield and purity, including the Robinson–Gabriel synthesis and Fischer oxazole synthesis .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. Preliminary findings suggest that it exhibits significant activity against a range of pathogenic microorganisms. The compound's mechanism of action appears to involve the inhibition of specific enzymes or receptors that are crucial for microbial survival and proliferation.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

This compound has also been studied for its anticancer potential. It has shown promising results in various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). The compound's cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

In a recent study, this compound was tested against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715.63Apoptosis induction via p53 pathway
U-93710.38Cell cycle arrest
CEM-1312.45Inhibition of tubulin polymerization

The biological activity of this compound is attributed to its interaction with various molecular targets:

Antimicrobial Mechanism:
The compound appears to target specific enzymes involved in metabolic pathways essential for microbial growth. By inhibiting these enzymes, it disrupts vital biological processes within the pathogens.

Anticancer Mechanism:
In cancer cells, this compound induces apoptosis through the activation of the p53 signaling pathway. This leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins, resulting in programmed cell death .

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